molecular formula C17H30O2 B1673459 Hydroprene CAS No. 41096-46-2

Hydroprene

Cat. No.: B1673459
CAS No.: 41096-46-2
M. Wt: 266.4 g/mol
InChI Key: FYQGBXGJFWXIPP-UEVLXMDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-3,7,11-trimethyl-2,4-dodecadienoate can be achieved through multiple steps starting from 4-methyltetrahydropyran. The process involves the cleavage of 4-methyltetrahydropyran to 3-methyl-5-bromo-1-acetoxypentane, which is then coupled with isobutylmagnesium bromide to produce tetrahydrogeraniol. This intermediate is oxidized to the corresponding aldehyde, which reacts with allylmagnesium chloride and undergoes subsequent oxidation to form 6,10-dimethyl-3E-undecen-2-one. This compound is then converted to the desired product through a known method, yielding a mixture of 70% 2E,4E- and 30% 2Z,4E-stereoisomers .

Industrial Production Methods

Industrial production of ethyl-3,7,11-trimethyl-2,4-dodecadienoate typically follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to maximize yield and efficiency. The use of petrochemical products such as 4-methyltetrahydropyran as starting materials is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl-3,7,11-trimethyl-2,4-dodecadienoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde intermediate can yield 6,10-dimethyl-3E-undecen-2-one, which is a key intermediate in the synthesis of ethyl-3,7,11-trimethyl-2,4-dodecadienoate .

Scientific Research Applications

Ethyl-3,7,11-trimethyl-2,4-dodecadienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its role as a juvenile hormone analog, affecting insect growth and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the regulation of biological processes.

    Industry: It is used in the production of insect growth regulators and other agrochemical products.

Mechanism of Action

Ethyl-3,7,11-trimethyl-2,4-dodecadienoate exerts its effects by mimicking the action of juvenile hormones in insects. It binds to specific hormone receptors, disrupting the normal development and maturation processes. This interference prevents insects from reaching adulthood, thereby controlling their population .

Comparison with Similar Compounds

Similar Compounds

    Methoprene: Another juvenile hormone analog with similar insect growth regulatory properties.

    Pyriproxyfen: A juvenile hormone analog used in pest control.

    Fenoxycarb: An insect growth regulator with a similar mode of action.

Uniqueness

Ethyl-3,7,11-trimethyl-2,4-dodecadienoate is unique due to its specific chemical structure, which allows it to effectively mimic juvenile hormones and disrupt insect development. Its synthesis from readily available petrochemical products also makes it a cost-effective option for industrial applications .

Properties

IUPAC Name

ethyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQGBXGJFWXIPP-UEVLXMDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042049
Record name Hydroprene
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amber liquid; [HSDB]
Record name Hydroprene
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Solubility

In water, 0.54 mg/l. Soluble in common organic solvents.
Record name HYDROPRENE
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Vapor Pressure

0.000188 [mmHg], 25 mPa at 25 °C
Record name Hydroprene
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
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Mechanism of Action

Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adult when applied to larval stage.
Record name HYDROPRENE
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Color/Form

Amber liquid

CAS No.

41096-46-2, 36557-30-9
Record name Hydroprene
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Record name 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester
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Record name Hydroprene [ANSI:ISO]
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Record name Hydroprene
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Record name HYDROPRENE
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Record name HYDROPRENE
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Synthesis routes and methods

Procedure details

Sodium ethoxide (9 g. sodium in 600 ml. of ethanol) is added slowly to a mixture of 42 g. of dihydrocitronellal and 75 g. of diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate (about 49% trans) in one liter of dimethylformamide, under nitrogen and at 0°, with stirring. The mixture is allowed to stand overnight at about 5° and the reaction worked up by extraction with ether, washing with water and brine and filtering through Florisil to yield ethyl 3,7,11-trimethyldodeca-2,4-dienoate as a cis/trans mixture, mostly trans,trans.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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